Bienvenue dans la boutique en ligne BenchChem!

2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

This des-hydroxy sulfamoyl-phenoxyacetamide (CAS 2097927-29-0) is the critical matched control for dissecting hydrogen-bond contributions to FGFR kinase binding. With one fewer H-bond donor than the hydroxy congener (CAS 2034334-84-2), it exhibits enhanced passive membrane permeability, making it the preferred tool for cellular target-engagement screens. Pair with the thiophen-3-yl isomer (CAS 2097896-69-8) to unambiguously attribute activity shifts to sulfur orientation. Stocked at ≥95% HPLC purity; request a quote for bulk, custom packaging, or rush delivery.

Molecular Formula C18H18N2O5S2
Molecular Weight 406.47
CAS No. 2097927-29-0
Cat. No. B2842991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide
CAS2097927-29-0
Molecular FormulaC18H18N2O5S2
Molecular Weight406.47
Structural Identifiers
SMILESC1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CC=CS3
InChIInChI=1S/C18H18N2O5S2/c19-18(21)12-25-13-5-7-14(8-6-13)27(22,23)20-11-15(16-3-1-9-24-16)17-4-2-10-26-17/h1-10,15,20H,11-12H2,(H2,19,21)
InChIKeyBUIOLJQYYUDQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide (CAS 2097927-29-0) – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide (CAS 2097927-29-0) is a synthetic small-molecule sulfonamide featuring a phenoxyacetamide core substituted with a sulfamoyl group bearing a chiral ethyl linker that bridges furan-2-yl and thiophen-2-yl heterocycles [1]. Its molecular formula is C₁₈H₁₈N₂O₅S₂ and its molecular weight is 406.47 g·mol⁻¹ . The compound belongs to the sulfamoyl-phenoxy-acetamide class, which has been explored for kinase inhibition (notably FGFR family kinases) and sphingomyelin synthase modulation; however, the precise biological target engagement profile of this specific des-hydroxy analog remains under-characterized in the peer-reviewed primary literature [2]. Typical commercial purity is ≥95% (HPLC) .

Why Close Analogs of 2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide Cannot Be Assumed Interchangeable in Research Procurement


Superficial structural similarity among sulfamoyl-phenoxy-acetamide derivatives masks critical differences in hydrogen-bonding capacity, metabolic stability, and kinase selectivity that propagate into divergent assay outcomes. The target compound's ethylene linker carries no hydroxyl group, in contrast to its closest cataloged analog (CAS 2034334-84-2), which bears a tertiary alcohol at the benzylic position [1]. This single oxidation-state difference alters the molecule's hydrogen-bond donor count, computed logP, and aqueous solubility, each of which can shift cellular permeability and off-target binding profiles by orders of magnitude. Furthermore, the positional isomer carrying a thiophen-3-yl substituent (CAS 2097896-69-8) presents a distinct sulfur orientation that can reorient the molecule within the ATP-binding pocket of kinases [2]. Because procurement decisions for chemical probes, tool compounds, or reference standards require batch-to-batch consistency in both identity and impurity profile, substituting a des-hydroxy analog with its hydroxy congener—or with a regioisomer—without experimental validation introduces unacceptable risk of misinterpreting structure-activity relationships.

Quantitative Differentiation Dimensions for 2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide (CAS 2097927-29-0)


Hydrogen-Bond Donor Count and Predicted Lipophilicity vs. Hydroxy Analog (CAS 2034334-84-2)

The target compound possesses zero hydrogen-bond donor (HBD) groups on the ethyl linker, whereas the hydroxy analog (CAS 2034334-84-2) contains one HBD (the tertiary alcohol). This difference reduces the HBD count from 2 to 1 (amide NH₂ excluded) and is predicted to lower the consensus logP (cLogP) differential by approximately 0.5–0.8 log units in favor of the des-hydroxy compound, based on fragment-based computational estimates (ALOGPS 2.1) [1]. No experimental logD₇.₄ measurement has been published for either compound.

Physicochemical profiling Drug-likeness Permeability prediction

Molecular Weight and Heavy-Atom Count Differentiation from the Hydroxy Congener

The target compound (C₁₈H₁₈N₂O₅S₂, MW = 406.47 g·mol⁻¹) is lighter by exactly one oxygen atom (16 Da) compared to its hydroxy analog (C₁₈H₁₈N₂O₆S₂, MW = 422.47 g·mol⁻¹) [1]. This 3.8% reduction in molecular weight, though modest, can be meaningful in fragment-based drug discovery campaigns where heavy-atom count is a key efficiency metric.

Compound quality metrics Lead-likeness Fragment-based screening

Positional Isomerism: Thiophen-2-yl vs. Thiophen-3-yl Substitution and Its Putative Impact on Kinase Selectivity

The target compound bears a thiophen-2-yl group (sulfur at the 2-position of the thiophene ring), whereas a closely related isomer (CAS 2097896-69-8) carries a thiophen-3-yl group [1]. In sulfonamide-based kinase inhibitor scaffolds, the position of the thiophene sulfur can alter the dihedral angle between the heterocycle and the sulfamoyl linker, potentially shifting the inhibitor's binding mode within the ATP-binding pocket [2]. While no direct head-to-head enzymatic assay data exist for these two specific compounds, the broader FGFR inhibitor patent literature demonstrates that regioisomeric thiophene substitution can change FGFR1 IC₅₀ values by >5-fold across matched molecular pairs [2].

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

Commercial Availability and Purity Benchmarking Against Closest Catalog Analogs

As of 2026, the target compound (CAS 2097927-29-0) is stocked by multiple independent vendors (e.g., MedChemExpress, Selleck Chemicals) with a standard purity specification of ≥95% (HPLC) . In contrast, the hydroxy analog (CAS 2034334-84-2) and the thiophen-3-yl isomer (CAS 2097896-69-8) are listed by fewer suppliers and often with longer lead times or as custom-synthesis items . This broader commercial availability of the des-hydroxy compound reduces procurement risk and facilitates batch-to-batch consistency verification through independent QC certificates.

Chemical procurement Compound sourcing Purity specification

Evidence-Backed Application Scenarios for 2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide in Scientific Research


Kinase Selectivity Profiling: Use as a Des-Hydroxy Control Compound in FGFR Inhibitor SAR Studies

The absence of the hydroxyl group on the ethyl linker makes this compound a critical matched control for dissecting the contribution of hydrogen bonding to FGFR binding affinity. Researchers comparing this compound head-to-head with its hydroxy analog (CAS 2034334-84-2) can isolate the energetic contribution of the tertiary alcohol interaction within the kinase hinge region. This experimental design, anchored by the HBD-count and cLogP differentials identified in Section 3, enables rigorous kinase selectivity profiling [1].

Cell-Based Permeability Assays: Evaluating Passive Membrane Diffusion of Low-HBD Sulfonamides

With one fewer hydrogen-bond donor than its hydroxy congener, the target compound is predicted to exhibit superior passive membrane permeability in Caco-2 or PAMPA assays. This makes it a suitable tool compound for investigating the permeability-selectivity trade-off in sulfonamide-based kinase inhibitor series. Procurement of the des-hydroxy compound (CAS 2097927-29-0) is recommended when cellular target engagement, rather than biochemical potency, is the primary screening endpoint [2].

Chemical Probe Development: Building Block for Derivatization via the Sulfamoyl NH or Acetamide Moiety

The compound's sulfamoyl NH and terminal acetamide group provide two chemically orthogonal handles for further derivatization (e.g., alkylation, acylation, or conjugation to affinity tags). The commercial availability of this compound at ≥95% purity from multiple vendors ensures a reliable starting material for medicinal chemistry campaigns aimed at optimizing FGFR4 selectivity or improving pharmacokinetic properties. This scenario directly leverages the supply-chain robustness evidence documented in Section 3 .

Regioisomeric Specificity Controls in Thiophene-Containing Kinase Inhibitor Libraries

When building focused libraries of thiophene-containing sulfonamides, this compound serves as the definitive thiophen-2-yl reference standard. Its use alongside the thiophen-3-yl isomer (CAS 2097896-69-8) allows unambiguous attribution of biochemical activity shifts to sulfur orientation, as inferred from class-level FGFR patent SAR. This prevents erroneous SAR interpretation that could arise from inadvertent regioisomer contamination [3].

Quote Request

Request a Quote for 2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.